

# Elucidating the Molecular Architecture of Fasciculol E: A Technical Overview

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## Compound of Interest

Compound Name: *Fasciculol E*

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## Introduction:

**Fasciculol E** is a complex triterpenoid natural product isolated from the poisonous sulfur tuft mushroom, *Hypholoma fasciculare*. As a member of the lanostane family of triterpenes, **Fasciculol E** has garnered interest within the scientific community for its biological activities and intricate chemical structure. This technical guide provides a comprehensive overview of the current knowledge regarding the structure of **Fasciculol E**. It is important to note that while the chemical connectivity and relative stereochemistry have been established through spectroscopic methods, no publicly available experimental crystallographic data for **Fasciculol E** has been identified in major scientific databases, including the Protein Data Bank (PDB) and the Cambridge Structural Database (CSD). Therefore, this document will focus on the structural elucidation as determined by spectroscopic techniques.

## Physicochemical and Spectroscopic Data

The structural determination of **Fasciculol E** has been primarily achieved through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. The following tables summarize the key physicochemical and identifying properties of **Fasciculol E**.

Property	Value	Source
Molecular Formula	C <sub>39</sub> H <sub>65</sub> NO <sub>11</sub>	[1]
Molecular Weight	723.9 g/mol	[1]
Class	Triterpenoid	
Source Organism	Hypholoma fasciculare	[1][2]

## Experimental Protocols

The isolation and structural elucidation of **Fasciculol E** involve a series of established laboratory procedures. The general workflow is outlined below.

### 1. Isolation and Purification:

The process begins with the collection and extraction of the fungal material, *Hypholoma fasciculare*.

- **Extraction:** The dried and powdered mushroom is typically subjected to solvent extraction, often using methanol or a similar polar solvent, to isolate a crude mixture of secondary metabolites.
- **Fractionation:** The crude extract is then partitioned between different immiscible solvents (e.g., water and ethyl acetate) to separate compounds based on their polarity.
- **Chromatography:** The resulting fractions are further purified using various chromatographic techniques, such as silica gel column chromatography and high-performance liquid chromatography (HPLC), to isolate pure **Fasciculol E**.

### 2. Structure Elucidation:

The molecular structure of the purified **Fasciculol E** is determined using a combination of spectroscopic methods:

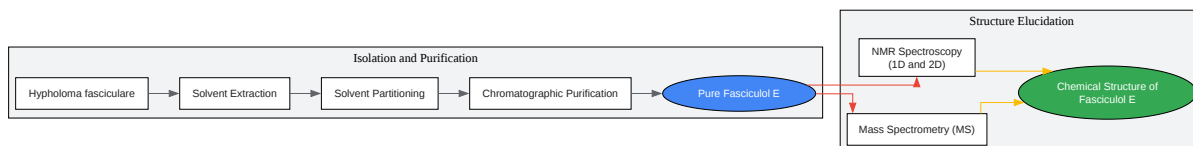
- **Mass Spectrometry (MS):** High-resolution mass spectrometry (HRMS) is employed to determine the precise molecular weight and elemental composition of the molecule, allowing

for the deduction of its molecular formula.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments is crucial for elucidating the complex three-dimensional structure.
  - $^1\text{H}$  NMR: Identifies the different types of protons in the molecule and their immediate chemical environments.
  - $^{13}\text{C}$  NMR: Determines the number and types of carbon atoms.
  - 2D NMR (COSY, HSQC, HMBC): These experiments establish the connectivity between protons and carbons, allowing for the assembly of the carbon skeleton and the placement of functional groups.
  - NOESY: Provides information about the spatial proximity of protons, which is critical for determining the relative stereochemistry of the molecule.

## Visualizing the Workflow

The following diagram illustrates the general workflow for the isolation and structural characterization of **Fasciculol E**.



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General workflow for the isolation and structural elucidation of **Fasciculol E**.

## Conclusion

While a definitive crystal structure of **Fasciculol E** remains to be determined, its molecular architecture has been successfully mapped through advanced spectroscopic techniques. The detailed structural information available provides a solid foundation for further research into its biosynthesis, chemical synthesis, and biological activity. Future studies involving the successful crystallization of **Fasciculol E** and subsequent X-ray diffraction analysis would be invaluable for providing a precise three-dimensional model of the molecule and confirming the stereochemical assignments made through NMR spectroscopy. Such data would undoubtedly accelerate efforts in drug development and other biomedical applications.

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## References

- 1. Fasciculol E | C<sub>39</sub>H<sub>65</sub>NO<sub>11</sub> | CID 72715745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Triterpenes from the Mushroom *Hypholoma lateritium*: Isolation, Structure Determination and Investigation in Bdelloid Rotifer Assays - PMC [pmc.ncbi.nlm.nih.gov]
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